2-[(4-cyclopropoxyphenoxy)methyl]oxirane
Description
Significance of Epoxide Functional Groups in Organic Synthesis
Epoxides, also known as oxiranes, are three-membered cyclic ethers. numberanalytics.com The defining feature of an epoxide is a strained ring composed of two carbon atoms and one oxygen atom. This ring strain makes epoxides highly reactive towards nucleophiles, leading to ring-opening reactions that are fundamental in organic synthesis. numberanalytics.comchemistrytalk.org This reactivity allows for the stereospecific introduction of two adjacent functional groups, making epoxides invaluable intermediates in the synthesis of complex molecules such as pharmaceuticals, agrochemicals, and polymers. numberanalytics.comstudysmarter.co.ukresearchgate.net The ability to control the regioselectivity and stereoselectivity of these ring-opening reactions is a cornerstone of modern synthetic strategy. numberanalytics.com
Role of Phenoxy Ethers in Contemporary Chemical Research
Phenoxy ethers are a class of organic compounds characterized by a phenyl group bonded to an oxygen atom, which is in turn connected to another organic substituent. atamanchemicals.com This linkage is generally more stable than the epoxide ring. nih.govacs.org Phenol (B47542) ethers are prevalent in a variety of industrial and research applications, serving as solvents, intermediates, and components of larger molecular frameworks. ontosight.ai Their presence in a molecule can influence its physical properties, such as solubility and boiling point, and can also play a role in its biological activity. nih.gov In the context of medicinal chemistry, the phenoxy ether motif is found in numerous therapeutic agents.
Structural Elucidation and Naming Convention of 2-[(4-cyclopropoxyphenoxy)methyl]oxirane
The systematic name, this compound, provides a clear description of the molecule's structure. Following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the "oxirane" suffix identifies the three-membered epoxide ring as the principal functional group. youtube.com The numbering of the oxirane ring begins with the oxygen atom as position 1, and the carbon atoms as 2 and 3. The substituent is located at the 2-position of the oxirane ring. This substituent is a methyl group, which is itself substituted with a 4-cyclopropoxyphenoxy group. This indicates a phenol ring where the hydroxyl proton is replaced by a cyclopropyl (B3062369) group at the para (4) position, and this entire moiety is connected to the methyl group via an ether linkage.
Structural Components:
| Component | Description |
| Oxirane Ring | A three-membered ring containing two carbon atoms and one oxygen atom. This is the primary reactive center of the molecule. |
| Phenoxy Group | A phenyl ring attached to an oxygen atom. This group provides a stable aromatic core. |
| Cyclopropoxy Group | A cyclopropyl ring attached to an oxygen atom. This group can influence the electronic properties and steric profile of the molecule. |
| Methylene (B1212753) Bridge | A -CH2- group that connects the phenoxy oxygen to the oxirane ring. |
Overview of Research Trajectories for Related Chemical Architectures
Research involving molecules that combine epoxide and ether functionalities is a vibrant area of chemical science. The exploration of such compounds is often driven by the desire to create novel molecules with specific biological activities or material properties. For instance, related structures are investigated as intermediates in the synthesis of beta-blockers, a class of drugs used to manage cardiovascular diseases. The epoxide ring serves as a key electrophilic site for reaction with an amine, a crucial step in the synthesis of these drugs.
Furthermore, the incorporation of various substituents on the phenoxy ring allows for the fine-tuning of the molecule's properties. The cyclopropoxy group in the title compound is an interesting feature, as cyclopropyl rings are known to have unique electronic properties that can influence the reactivity and biological interactions of a molecule. Research in this area often focuses on the development of efficient and stereoselective synthetic routes to these compounds and the evaluation of their potential applications in medicinal chemistry and materials science. researchgate.net The reactivity of the epoxide ring also allows for its use in the development of epoxy resins and other polymers, where the phenoxy ether component can impart desirable thermal and mechanical properties. ontosight.aiontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-cyclopropyloxyphenoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-10(15-11-5-6-11)4-2-9(1)13-7-12-8-14-12/h1-4,11-12H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVMPPPZVJHQCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=C(C=C2)OCC3CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of 2 4 Cyclopropoxyphenoxy Methyl Oxirane
Oxirane Ring-Opening Reactions
The high degree of ring strain in the oxirane ring of 2-[(4-cyclopropoxyphenoxy)methyl]oxirane is a major driving force for its reactivity. chemistrysteps.com Ring-opening reactions are a prominent class of transformations for epoxides, providing a versatile route to 1,2-difunctionalized compounds. researchgate.net These reactions can be initiated by either nucleophiles or electrophiles.
Under neutral or basic conditions, the ring-opening of this compound proceeds via a direct nucleophilic attack on one of the carbon atoms of the epoxide ring. This reaction follows a classic S(_N)2 mechanism, where the nucleophile attacks from the backside, leading to an inversion of stereochemistry at the site of attack. youtube.com Strong nucleophiles will preferentially attack the less sterically hindered carbon atom of the epoxide. chemistrysteps.comresearchgate.net In the case of this compound, the terminal methylene (B1212753) carbon of the oxirane is the sterically less hindered position.
The reaction is initiated by the attack of the nucleophile, which leads to the opening of the epoxide ring and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide, typically during workup, yields the final product. A wide range of nucleophiles can be employed in this reaction, including amines, thiols, alkoxides, and cyanides. nih.gov
Table 1: Regioselectivity of Nucleophilic Ring-Opening of this compound
| Nucleophile (Nu⁻) | Reaction Conditions | Major Product |
|---|---|---|
| Amine (R₂NH) | Heat | 1-(R₂-amino)-3-(4-cyclopropoxyphenoxy)propan-2-ol |
| Thiol (RSH) | Base catalyst | 1-(R-thio)-3-(4-cyclopropoxyphenoxy)propan-2-ol |
| Alkoxide (RO⁻) | Protic solvent | 1-(R-alkoxy)-3-(4-cyclopropoxyphenoxy)propan-2-ol |
| Cyanide (CN⁻) | Lewis acid catalyst | 1-cyano-3-(4-cyclopropoxyphenoxy)propan-2-ol |
In the presence of an acid catalyst, the oxirane ring of this compound is activated towards nucleophilic attack. The acid protonates the epoxide oxygen, creating a better leaving group and increasing the electrophilicity of the ring carbons. khanacademy.orgmasterorganicchemistry.com This activation allows for ring-opening to occur with even weak nucleophiles, such as water or alcohols. khanacademy.org
The regioselectivity of acid-catalyzed ring-opening depends on the substitution pattern of the epoxide. For terminal epoxides like this compound, the reaction can proceed through a mechanism with significant S(_N)1 character. chemistrysteps.com The positive charge in the transition state is better stabilized on the more substituted carbon atom. Consequently, the nucleophile will preferentially attack the more substituted carbon of the epoxide ring. chemistrysteps.comkhanacademy.org
Table 2: Regioselectivity of Acid-Catalyzed Ring-Opening of this compound
| Nucleophile | Acid Catalyst | Major Product |
|---|---|---|
| Water (H₂O) | H₂SO₄ | 1-(4-cyclopropoxyphenoxy)-3-hydroxypropan-2-ol |
| Alcohol (ROH) | H₂SO₄ | 1-(4-cyclopropoxyphenoxy)-3-alkoxypropan-2-ol |
| Hydrohalic Acid (HX) | HX | 1-(4-cyclopropoxyphenoxy)-3-halopropan-2-ol |
Both nucleophilic and acid-catalyzed ring-opening reactions of epoxides are stereospecific. The reaction proceeds through a backside attack, which results in an inversion of configuration at the carbon atom undergoing nucleophilic attack. youtube.comyoutube.com This is a hallmark of the S(_N)2 mechanism. youtube.com
If the starting epoxide is chiral, the ring-opening reaction will lead to the formation of a product with a specific stereochemistry. For instance, if a single enantiomer of this compound is used, the nucleophilic attack at the terminal carbon will result in a product with an inverted configuration at that center. This stereospecificity is a valuable feature in asymmetric synthesis. smolecule.com
Reactions Involving the Phenoxy Ether Moiety
The phenoxy ether portion of this compound also exhibits characteristic reactivity, primarily involving the aromatic ring and the ether linkage.
The phenoxy group is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In this compound, the para position is occupied by the cyclopropoxy group. Therefore, electrophilic substitution reactions are expected to occur at the ortho positions relative to the ether oxygen.
Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions required for these reactions would need to be carefully controlled to avoid potential side reactions involving the oxirane ring.
The ether linkage in this compound is generally stable but can be cleaved under harsh conditions, typically with strong acids such as HBr or HI. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com The cleavage of ethers is an acid-catalyzed nucleophilic substitution reaction. wikipedia.org
The mechanism involves the initial protonation of the ether oxygen to form a good leaving group. masterorganicchemistry.comlibretexts.org Following protonation, a halide ion acts as a nucleophile and attacks one of the adjacent carbon atoms. The cleavage of aryl alkyl ethers, such as the one present in the target molecule, will always produce a phenol (B47542) and an alkyl halide. libretexts.org This is because the bond between the sp²-hybridized aromatic carbon and the oxygen is stronger than the bond between the sp³-hybridized alkyl carbon and the oxygen, and nucleophilic attack on an aromatic carbon is disfavored. masterorganicchemistry.comlibretexts.org
The cleavage can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the alkyl group. masterorganicchemistry.comwikipedia.org For the primary carbon attached to the oxirane moiety, the cleavage would likely follow an S(_N)2 pathway. masterorganicchemistry.commasterorganicchemistry.com
Cyclopropane (B1198618) Ring Reactivity and Stability
The cyclopropane ring is a three-membered carbocycle characterized by significant ring strain, estimated to be around 27 kcal/mol. This inherent strain influences its chemical reactivity, making it susceptible to ring-opening reactions under various conditions. The stability of the cyclopropane ring in this compound is influenced by the electronic effects of the attached 4-phenoxyphenyl group.
General Reactivity:
Cyclopropyl (B3062369) groups, due to their high degree of s-character in the C-H bonds and the p-character of the C-C bonds, can exhibit reactivity similar to alkenes. They can undergo reactions with electrophiles, radicals, and participate in transition metal-catalyzed transformations. The reactivity is largely driven by the relief of ring strain in the transition state and the product.
Influence of the Aryl Ether Substituent:
The 4-phenoxyphenyl group attached to the cyclopropane ring via an ether linkage exerts an electronic influence on the ring's reactivity. The oxygen atom of the ether can donate electron density to the aromatic system through resonance, which in turn can influence the stability of any intermediates formed during a reaction. For instance, in electrophilic attack on the aromatic ring, the cyclopropoxy group would act as an activating group.
Stability under Various Conditions:
Thermal Stability: Cyclopropane rings are generally thermally stable at moderate temperatures. However, at elevated temperatures, they can undergo rearrangement or fragmentation reactions. The presence of the bulky phenoxymethyl oxirane moiety may influence the specific decomposition pathways.
Acidic and Basic Conditions: The cyclopropane ring itself is relatively stable to many acidic and basic conditions. However, strong acids can protonate the ring, leading to ring-opening to form a carbocationic intermediate. The stability of this carbocation would be influenced by the attached substituted phenyl ring. The ether linkages in the molecule are also susceptible to cleavage under strongly acidic conditions. The molecule as a whole would likely be more sensitive to acidic conditions due to the presence of the oxirane ring, which is prone to acid-catalyzed ring-opening.
Oxidative and Reductive Conditions: The cyclopropane ring is generally resistant to mild oxidizing and reducing agents. However, strong oxidizing agents can lead to cleavage of the ring. Reductive cleavage of the cyclopropane ring can also occur, for example, by catalytic hydrogenation, although this typically requires forcing conditions.
Kinetic and Thermodynamic Aspects of this compound Reactions
The kinetics and thermodynamics of reactions involving this compound would be complex, with the reaction pathway often being dictated by the relative reactivity of the cyclopropane and oxirane rings.
Kinetic Considerations:
The rate of a reaction is determined by the activation energy of the rate-determining step. For reactions involving this compound, several factors would influence the kinetics:
Ring Strain: The inherent strain of both the cyclopropane and oxirane rings provides a thermodynamic driving force for ring-opening reactions. This can lead to lower activation energies compared to analogous acyclic systems.
Steric Hindrance: The bulky nature of the 4-cyclopropoxyphenoxy group may sterically hinder the approach of reagents to the oxirane ring, potentially slowing down reactions at this site compared to a less substituted epoxide.
Solvent Effects: The polarity of the solvent can significantly influence the rates of reactions, particularly those involving charged intermediates or transition states. For example, polar protic solvents can stabilize charged species formed during nucleophilic ring-opening of the epoxide.
Without specific experimental data, a quantitative analysis of the kinetics is not possible. However, it can be postulated that under nucleophilic conditions, the oxirane ring is likely to be the more kinetically favored site of attack due to its greater polarity and the well-established reactivity of epoxides with nucleophiles.
Thermodynamic Considerations:
The thermodynamics of a reaction are governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS).
The thermodynamic favorability of a particular reaction pathway will be a balance of these enthalpic and entropic factors. For instance, a ring-opening reaction that relieves significant strain will be strongly driven by enthalpy.
Polymerization and Materials Science Applications of 2 4 Cyclopropoxyphenoxy Methyl Oxirane
Monomeric Utility in Polymer Chemistry
The presence of the highly strained oxirane ring allows 2-[(4-cyclopropoxyphenoxy)methyl]oxirane to undergo ring-opening polymerization, a process that can be initiated by both cationic and anionic species. This reactivity is the foundation of its utility as a monomer for creating a variety of polymeric structures.
The homo-polymerization of this compound can be initiated through either cationic or anionic ring-opening polymerization mechanisms. In cationic polymerization, a strong acid protonates the oxygen of the oxirane ring, making it susceptible to nucleophilic attack by another monomer molecule. Anionic polymerization is typically initiated by a strong nucleophile that directly attacks one of the carbon atoms of the oxirane ring.
The resulting homopolymer, poly(this compound), is a polyether with pendant aromatic groups. The bulky and somewhat rigid cyclopropoxyphenoxy side chains are expected to significantly influence the polymer's properties. These side groups would likely hinder chain mobility, leading to a higher glass transition temperature (Tg) compared to polyethers with smaller, more flexible side chains. The packing of these bulky groups will also affect the polymer's morphology, potentially leading to amorphous materials with good thermal stability.
Table 1: Predicted Thermal Properties of Poly(this compound) in Comparison to Related Poly(glycidyl ether)s
| Polymer | Side Group | Predicted Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |
| Poly(phenyl glycidyl (B131873) ether) | -O-Ph | ~40-60 °C | ~350-380 °C |
| Poly(4-methoxyphenyl glycidyl ether) | -O-Ph-OCH₃ | ~50-70 °C | ~360-390 °C |
| Poly(this compound) | -O-Ph-O-c-Pr | ~70-90 °C (Estimated) | ~370-400 °C (Estimated) |
To further tailor the properties of the resulting materials, this compound can be co-polymerized with a variety of other monomers. The choice of co-monomer allows for the fine-tuning of properties such as flexibility, hydrophilicity, and thermal stability. For instance, co-polymerization with more flexible monomers, such as ethylene (B1197577) oxide or propylene (B89431) oxide, would likely decrease the glass transition temperature and increase the elasticity of the resulting co-polymer. rsc.org
The reactivity ratios of the co-monomers will determine the microstructure of the resulting co-polymer (i.e., random, block, or alternating). Glycidyl ethers often exhibit similar reactivity to other cyclic ethers, suggesting that random or block co-polymers could be synthesized depending on the polymerization method and the order of monomer addition. rsc.orgrsc.org
Table 2: Potential Co-monomers for this compound and Their Expected Influence on Co-polymer Properties
| Co-monomer | Type of Co-polymer | Expected Property Modification |
| Ethylene Oxide | Random or Block | Increased flexibility, lower Tg, increased hydrophilicity |
| Propylene Oxide | Random or Block | Increased flexibility, lower Tg |
| Glycidol (B123203) | Random or Block | Introduction of hydroxyl groups for further functionalization |
| Maleimide (B117702) Glycidyl Ether | Random or Block | Introduction of reactive maleimide groups for crosslinking or "click" chemistry |
Role as a Precursor in Epoxy Resin Systems
Beyond linear polymers, this compound is a valuable building block for crosslinked epoxy resin systems. In this context, it can be used as a primary resin component or as a reactive diluent to modify the properties of other epoxy resins.
The curing of epoxy resins involves the reaction of the oxirane rings with a curing agent (hardener) to form a three-dimensional, crosslinked network. Common curing agents include amines, anhydrides, and thiols. With amine hardeners, the primary amine initially reacts with two epoxy groups, and the resulting secondary amine can react with another epoxy group, leading to a highly crosslinked structure.
The stoichiometry between the epoxy groups and the active hydrogens of the curing agent is a critical factor that determines the crosslinking density of the final network. utwente.nl A higher crosslinking density generally leads to a material with higher stiffness, strength, and thermal stability, but lower toughness and elongation at break. researchgate.net The presence of the bulky cyclopropoxyphenoxy group may introduce steric hindrance that could affect the curing kinetics and the final crosslinking density.
The final properties of the cured epoxy resin are a direct consequence of its molecular structure. The incorporation of this compound into an epoxy network is expected to impart several key characteristics:
Increased Thermal Stability: The rigid aromatic ring and the stable cyclopropane (B1198618) group are anticipated to enhance the thermal stability of the cured resin.
Modified Mechanical Properties: The bulky side groups will likely increase the stiffness and hardness of the material. However, they might also reduce the toughness by restricting chain mobility and energy dissipation mechanisms.
Table 3: Predicted Structure-Property Relationships in Epoxy Resins Derived from this compound
| Property | Influence of the Cyclopropoxyphenoxy Group | Rationale |
| Glass Transition Temperature (Tg) | Increase | Restricted chain mobility due to bulky side groups. |
| Tensile Strength & Modulus | Increase | Increased stiffness from the rigid aromatic and cyclopropyl (B3062369) groups. |
| Fracture Toughness | Potential Decrease | Reduced chain mobility may limit energy dissipation mechanisms. |
| Coefficient of Thermal Expansion (CTE) | Decrease | Reduced free volume and restricted molecular motion. |
Development of Advanced Functional Materials
The unique chemical structure of this compound opens up possibilities for the development of advanced functional materials. The cyclopropoxy group, while generally stable, can undergo specific chemical transformations under certain conditions, offering a pathway to further functionalization of the polymer.
For example, the polymer could be incorporated into coatings, adhesives, and composites where high thermal stability and specific surface properties are required. The aromatic nature of the monomer also suggests potential applications in electronic materials, where a low dielectric constant and good insulating properties are often desired. Furthermore, the ability to co-polymerize with functional monomers allows for the creation of materials with tailored functionalities, such as stimuli-responsive polymers or materials for biomedical applications. uni-mainz.de
Design of High-Performance Thermosets
The molecular architecture of This compound suggests its potential as a monomer for creating high-performance thermosetting polymers. The terminal oxirane ring is the primary reactive site, capable of undergoing ring-opening polymerization with a variety of curing agents (hardeners), such as amines, anhydrides, and Lewis acids. This reaction leads to the formation of a highly cross-linked, three-dimensional network, which is the defining characteristic of a thermoset.
The design of thermosets based on this monomer would involve several key considerations:
Curing Agent Selection: The choice of curing agent would be critical in determining the final properties of the thermoset. For instance, aromatic amines would likely yield materials with higher thermal stability and chemical resistance compared to aliphatic amines, which might offer greater flexibility and a lower glass transition temperature (Tg).
Stoichiometry: The ratio of the epoxy monomer to the curing agent must be carefully controlled to achieve optimal cross-linking density. An off-stoichiometric ratio can lead to incomplete curing and inferior material properties.
Curing Conditions: The temperature and duration of the curing process (the cure cycle) would need to be optimized to ensure complete reaction and the development of the desired network structure.
The presence of the cyclopropoxy and phenoxy groups is anticipated to impart specific characteristics to the resulting thermoset. The rigid phenoxy group would contribute to a higher Tg and improved thermal stability, while the cyclopropyl group, a small and rigid cycloaliphatic structure, could enhance properties such as adhesion and potentially influence the packing of polymer chains, affecting density and mechanical strength.
Tailoring Mechanical and Thermal Properties
The mechanical and thermal properties of thermosets derived from This compound could be tailored through several strategies.
Mechanical Properties: The final mechanical performance of the cured resin is a direct consequence of its molecular structure and cross-link density.
Modulus and Strength: The inherent rigidity of the aromatic phenoxy and cyclopropyl groups would be expected to contribute to a high tensile strength and modulus.
Toughness: To counteract the potential brittleness associated with highly cross-linked aromatic epoxy resins, toughness could be enhanced by incorporating flexibilizers, such as aliphatic epoxy diluents or rubber toughening agents, into the formulation.
Glass Transition Temperature (Tg): The Tg is a critical parameter indicating the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. The rigid backbone of This compound would be expected to result in a relatively high Tg. This could be further modified by the choice of curing agent, with multifunctional aromatic hardeners generally leading to higher Tg values.
Thermal Decomposition Temperature (Td): The onset of thermal degradation would be influenced by the strength of the ether linkages and the stability of the aromatic and cyclopropyl moieties. It is hypothesized that this structure would exhibit good thermal stability.
A hypothetical comparison of properties based on the choice of curing agent is presented in the table below. These values are illustrative and not based on experimental data for the specific compound .
| Curing Agent Type | Expected Tg (°C) | Expected Tensile Modulus (GPa) | Expected Toughness |
| Aliphatic Amine | Moderate | Moderate | Higher |
| Aromatic Amine | High | High | Lower |
| Anhydride | Very High | High | Moderate |
Applications in Coatings and Adhesives
The anticipated properties of polymers derived from This compound make them theoretically suitable for advanced coatings and adhesives.
Coatings: In coating applications, epoxy resins are valued for their excellent adhesion, chemical resistance, and durability.
Protective Coatings: The presence of the stable phenoxy group suggests good resistance to chemical attack, making it a candidate for protective coatings in industrial environments.
Adhesives: For adhesive applications, the key parameters are bond strength, durability, and thermal performance.
Structural Adhesives: Formulations designed to achieve a high Tg and high modulus could be suitable for structural bonding applications where load-bearing capability is required at elevated temperatures.
Specialty Adhesives: The unique cyclopropoxy functionality could be explored for applications requiring specific adhesive interactions or compatibility with particular substrates. The formulation could be modified with fillers and other additives to control viscosity, bond line thickness, and other application-specific properties.
The table below outlines the hypothetical performance characteristics in these applications.
| Application | Key Performance Metric | Expected Performance of this compound Based Resin |
| Coatings | Adhesion (ASTM D3359) | Excellent |
| Chemical Resistance | High | |
| Hardness (Pencil) | >6H (formulation dependent) | |
| Adhesives | Lap Shear Strength (MPa) | High (>20, substrate dependent) |
| Service Temperature (°C) | Dependent on Tg of formulation |
It must be reiterated that the information and data presented in this article are based on chemical principles and analogies to known epoxy systems, and not on documented experimental results for This compound . Further empirical research is necessary to validate these hypotheses and fully characterize the potential of this compound in materials science.
Advanced Spectroscopic and Structural Characterization of 2 4 Cyclopropoxyphenoxy Methyl Oxirane
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-[(4-cyclopropoxyphenoxy)methyl]oxirane, both ¹H and ¹³C NMR, along with two-dimensional techniques, are invaluable for unambiguous assignment of its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl (B3062369), phenyl, and oxirane moieties. The aromatic protons on the para-substituted benzene (B151609) ring would likely appear as two distinct doublets in the range of δ 6.8-7.2 ppm. The methine proton of the cyclopropoxy group is anticipated to be a multiplet around δ 3.6-3.8 ppm, while the methylene (B1212753) protons of the cyclopropyl group should produce multiplets in the upfield region, typically between δ 0.6-0.9 ppm. The protons of the oxirane ring are expected to show characteristic shifts, with the CH proton appearing as a multiplet around δ 3.1-3.4 ppm, and the two CH₂ protons as separate multiplets between δ 2.7-3.0 ppm due to their diastereotopic nature. The protons of the methyl group connecting the phenoxy and oxirane moieties would likely resonate as two doublets of doublets in the range of δ 3.9-4.2 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide complementary information. The carbons of the aromatic ring are expected to resonate in the δ 115-160 ppm region. The carbon atom of the cyclopropoxy group attached to the oxygen will have a chemical shift in the range of δ 50-60 ppm, while the methylene carbons of the cyclopropyl ring will appear at higher field, around δ 5-15 ppm. The carbons of the oxirane ring are expected at approximately δ 44-51 ppm. The methylene carbon of the linker is anticipated around δ 69-72 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.8-7.2 (d) | 115-125 |
| Aromatic C-O | - | 150-160 |
| Aromatic C-O (cyclopropoxy) | - | 150-160 |
| Cyclopropoxy CH | 3.6-3.8 (m) | 50-60 |
| Cyclopropyl CH₂ | 0.6-0.9 (m) | 5-15 |
| Oxirane CH | 3.1-3.4 (m) | 48-51 |
| Oxirane CH₂ | 2.7-3.0 (m) | 44-47 |
| Linker O-CH₂ | 3.9-4.2 (dd) | 69-72 |
Note: The predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. d = doublet, m = multiplet, dd = doublet of doublets.
To definitively establish the connectivity of atoms and the stereochemistry of the molecule, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. For instance, it would show correlations between the aromatic protons, between the methine and methylene protons of the cyclopropyl group, and within the oxirane ring proton system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial in connecting the different fragments of the molecule, for example, showing a correlation between the linker CH₂ protons and the aromatic C-O carbon, as well as the oxirane ring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which can be used to determine the stereochemistry of the molecule, particularly the relative orientation of the substituents on the oxirane ring.
Infrared (IR) and Raman Spectroscopic Signatures
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A prominent feature would be the C-O-C stretching vibrations of the ether linkages, typically appearing in the region of 1250-1000 cm⁻¹. The presence of the oxirane ring is indicated by a characteristic band for the asymmetric ring stretching around 950-810 cm⁻¹ and another for the symmetric ring stretching ("ring breathing") near 1250 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopropyl and oxirane groups would appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric "breathing" mode of the benzene ring is typically a strong and sharp band in the Raman spectrum, expected around 1000 cm⁻¹. The symmetric stretching of the oxirane ring around 1250 cm⁻¹ should also be Raman active.
Characteristic Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 | 3000-2850 |
| C=C (Aromatic) | Stretching | 1600, 1500 | 1600, 1500 |
| C-O-C (Ether) | Asymmetric Stretching | 1250-1000 | Weak |
| Oxirane Ring | Asymmetric Stretching | 950-810 | Weak |
| Oxirane Ring | Symmetric Stretching | ~1250 | Strong |
| Benzene Ring | Ring Breathing | - | ~1000 (Strong) |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound (C₁₂H₁₄O₃), the expected exact mass is approximately 206.0943 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition.
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve cleavage of the ether linkages. Key fragments could include the loss of the oxirane methyl group (•CH₂-oxirane), cleavage of the cyclopropoxy group, and fragmentation of the aromatic ring. The molecular ion peak (M⁺) at m/z 206 should be observable.
Theoretical and Computational Investigations of 2 4 Cyclopropoxyphenoxy Methyl Oxirane
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations would be employed to determine the most stable three-dimensional arrangement of atoms in 2-[(4-cyclopropoxyphenoxy)methyl]oxirane. These calculations, often using methods like Hartree-Fock or post-Hartree-Fock methods, would yield optimized bond lengths, bond angles, and dihedral angles. Furthermore, these studies would provide insights into the electronic structure, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the resulting molecular electrostatic potential map. This information is crucial for understanding the molecule's intrinsic stability and potential sites for electrophilic and nucleophilic attack.
Density Functional Theory (DFT) Studies of Reactivity and Reaction Pathways
Density Functional Theory (DFT) would be a powerful tool to investigate the chemical reactivity of this compound. By calculating reactivity descriptors such as global and local softness, hardness, and the Fukui function, researchers could predict the most likely sites for chemical reactions. DFT calculations could also be used to model potential reaction pathways, for instance, the ring-opening of the oxirane group under various conditions. By calculating the energy barriers (activation energies) for different pathways, one could predict the most favorable reaction mechanisms and the likely products of a reaction.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations would be utilized to explore the conformational landscape of this compound over time. Due to the presence of several single bonds, the molecule can adopt various conformations. MD simulations would model the movement of atoms by solving Newton's equations of motion, providing a dynamic picture of the molecule's flexibility. This analysis would identify the most populated and energetically favorable conformations in different environments (e.g., in a vacuum or in a solvent), which is essential for understanding its behavior in solution and its potential interactions with other molecules.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Theoretical calculations would be instrumental in predicting the spectroscopic properties of this compound, which could then be compared with experimental data for validation. For example, DFT and other quantum chemical methods can be used to calculate vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts (for ¹H and ¹³C) can be predicted and compared with experimental NMR spectra to confirm the molecular structure. Predictions of electronic transitions using methods like Time-Dependent DFT (TD-DFT) would aid in the interpretation of UV-Vis spectra.
Future Research Directions and Potential Innovations
Exploration of Novel Synthetic Pathways
The conventional synthesis of aromatic glycidyl (B131873) ethers typically involves the reaction of a corresponding phenol (B47542) (in this case, 4-cyclopropoxyphenol) with epichlorohydrin (B41342) in the presence of a base. nih.gov While effective, this method can be associated with the formation of by-products and the use of chlorinated reagents. nih.gov Future research is expected to focus on developing more efficient, sustainable, and selective synthetic routes.
Key Research Objectives:
Green Chemistry Approaches: A primary goal is to develop pathways that minimize waste and avoid hazardous substances. This could involve exploring the use of alternative, non-toxic epoxidizing agents or solvent-free reaction conditions. One avenue of exploration is the use of glycidol (B123203) and propylene (B89431) carbonate as greener alternatives to epichlorohydrin, though these methods may require higher temperatures. nih.gov
Phase-Transfer Catalysis: Optimization of phase-transfer catalysis (PTC) could enhance reaction rates and yields in the classic epichlorohydrin route. nih.gov Systematic studies to identify the most effective catalyst and reaction conditions for this specific substrate could lead to more economical and scalable production.
Flow Chemistry Synthesis: The adoption of continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and stoichiometry. This can lead to higher purity products, improved safety, and easier scalability compared to traditional batch processes. researchgate.net A potential flow process could involve the catalyzed reaction of 4-cyclopropoxyphenol (B2945619) with an excess of epichlorohydrin, followed by an in-line base-mediated ring-closing step.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Green Alternatives | Reduced environmental impact, avoidance of chlorinated reagents. | Investigating glycidol or dimethyl carbonate as alternatives to epichlorohydrin; enzymatic synthesis routes. |
| Optimized PTC | Increased reaction efficiency, lower energy consumption, higher yields. | Screening of various phase-transfer catalysts and optimization of reaction parameters (temperature, solvent, base). |
| Flow Chemistry | Enhanced safety, scalability, and product purity; precise process control. | Development and optimization of a continuous manufacturing process for high-throughput production. |
Investigation of Advanced Catalytic Transformations
The reactivity of the oxirane ring is central to the utility of 2-[(4-cyclopropoxyphenoxy)methyl]oxirane. Catalytic ring-opening reactions allow for the introduction of a wide array of functional groups, paving the way for diverse applications. nih.gov Future research will likely concentrate on achieving superior control over these transformations.
Regio- and Stereoselective Ring-Opening: The development of novel catalysts that can control the position (regioselectivity) and spatial orientation (stereoselectivity) of nucleophilic attack on the epoxide ring is a major research frontier. This is crucial for creating well-defined molecular architectures. For instance, Lewis acids like tin tetrachloride (SnCl₄) are known to promote the ring-opening of aromatic epoxides. nih.gov Future work could explore more sophisticated and environmentally benign catalysts, including organocatalysts or metal-organic frameworks (MOFs), to achieve predictable outcomes with various nucleophiles (e.g., amines, alcohols, thiols).
Asymmetric Catalysis: For applications requiring chiral molecules, the development of asymmetric catalytic systems is paramount. Chiral catalysts could enable the enantioselective ring-opening of racemic this compound, providing access to optically pure derivatives that are valuable as intermediates for pharmaceuticals or specialized polymers.
CO₂ as a Comonomer: A particularly innovative research direction is the catalytic copolymerization of epoxides with carbon dioxide (CO₂) to produce polycarbonates. researchgate.net This process utilizes a greenhouse gas as a chemical feedstock, contributing to carbon capture and utilization (CCU) strategies. researchgate.net Research into effective catalysts, such as zinc-cobalt double metal cyanide complexes, for the copolymerization of this compound and CO₂ could lead to the creation of sustainable and functional poly(carbonate-co-ether) materials. researchgate.net
Design of Next-Generation Polymeric Materials
The most significant potential for this compound lies in its role as a monomer for creating novel polymers with tailored properties. The unique combination of its structural elements can be leveraged to design materials for high-performance applications.
High-Performance Thermosets: As a glycidyl ether, this compound can be cured with various hardeners (e.g., amines, anhydrides) to form cross-linked epoxy thermosets. The presence of the cyclopropyl (B3062369) and phenyl groups is expected to impart high thermal stability and mechanical rigidity to the resulting network. Future research could focus on formulating and curing these resins to create advanced composites, adhesives, and coatings for the aerospace and electronics industries. ontosight.airsc.org
Functional Polyethers: Through catalytic ring-opening polymerization (ROP), this compound can be converted into linear polyethers. uni-mainz.de The pendant cyclopropoxyphenoxy groups along the polymer backbone could offer unique properties such as a high refractive index, specific thermal behavior, or tailored solubility. Investigating controlled polymerization techniques, like anionic ROP, would allow for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. researchgate.net
Bio-based and Sustainable Polymers: There is a growing trend to incorporate renewable, bio-based molecules into polymer structures. rsc.orguni-mainz.de Future work could involve copolymerizing this compound with monomers derived from natural resources, such as lignin (B12514952) or terpenes, to create partially bio-based materials with a reduced environmental footprint. uni-mainz.deuky.edu
| Polymer Type | Potential Properties | Target Applications |
| Epoxy Thermosets | High glass transition temperature, mechanical strength, chemical resistance. | Advanced composites, high-performance adhesives, protective coatings. |
| Functional Polyethers | High refractive index, tunable solubility, thermal stability. | Optical materials, specialty membranes, polymer blends. |
| Polycarbonates | Chemical functionality, potential biodegradability, utilization of CO₂. | Sustainable plastics, functional coatings, biomedical materials. |
Development of Specialized Analytical Techniques for Characterization
As novel materials are developed from this compound, advanced analytical techniques will be essential for their thorough characterization. Understanding the relationship between molecular structure, processing, and material properties is critical for optimizing performance.
Advanced Chromatographic Methods: For analyzing the complex mixtures that can arise during polymerization or curing, sophisticated separation techniques are needed. Comprehensive two-dimensional liquid chromatography (LCxLC) coupled with high-resolution mass spectrometry (ESI-MS) could provide unprecedented detail on oligomer distribution, side products, and polymer architecture. nih.gov This would be particularly useful for understanding the fine structural details of thermoset networks.
Thermal and Mechanical Analysis: While standard techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA) are widely used, future research could focus on their application to study the specific influence of the cyclopropoxy group on the material's properties. thermalsupport.comresearchgate.net For example, high-resolution DMA could probe subtle relaxation behaviors related to the motion of this unique side group, providing insights into the material's toughness and impact resistance.
In-situ Monitoring: The development of in-situ analytical methods to monitor the polymerization and curing processes in real-time is a key area for innovation. Techniques such as dielectric thermal analysis (DETA) or real-time infrared spectroscopy could provide valuable kinetic data, enabling precise control over the manufacturing process and ensuring optimal material properties. researchgate.net
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 2-[(4-cyclopropoxyphenoxy)methyl]oxirane?
- Methodology : Utilize nuclear magnetic resonance (NMR) spectroscopy to confirm the epoxide ring and substituent positions. Infrared (IR) spectroscopy can identify functional groups like ether (C-O-C) and epoxide (C-O) stretches. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. For stereochemical analysis, chiral HPLC or polarimetry is essential if enantiomers are synthesized (e.g., as seen in fluorinated analogs) .
Q. How can this compound and its analogs be synthesized?
- Methodology : Employ nucleophilic epoxidation or Williamson ether synthesis. For example, react 4-cyclopropoxyphenol with epichlorohydrin under basic conditions to form the ether linkage, followed by epoxide ring closure. Structural analogs (e.g., nitro-, bromo-, or fluoro-substituted derivatives) can be synthesized by substituting phenol precursors, with purification via column chromatography .
Advanced Research Questions
Q. How do stoichiometric ratios influence product distribution in reactions between this compound and amines?
- Methodology : Use kinetic and mechanistic studies (e.g., NMR monitoring, LC-MS) to analyze reaction pathways. For example, in 1:1 amine:epoxide ratios, primary amino alcohols dominate, while 1:2 ratios favor bis-adducts. Computational modeling (DFT) can predict regioselectivity, as seen in analogous amine-epoxide systems .
Q. What methodologies evaluate the antioxidant potential of this compound derivatives?
- Methodology : Conduct DPPH radical scavenging assays to measure hydrogen-donating capacity. Compare IC₅₀ values with controls like Trolox. For lipase inhibition, use spectrophotometric assays with p-nitrophenyl esters as substrates. Molecular docking can predict binding interactions with enzymes, as demonstrated for related epoxides .
Q. How does stereochemistry affect the biological activity of substituted oxiranes?
- Methodology : Synthesize enantiomers (e.g., (R)- and (S)-configurations) via asymmetric catalysis or chiral resolution. Test enantiopure compounds in bioassays (e.g., antimicrobial, enzyme inhibition) to correlate activity with stereochemistry. For example, fluorinated analogs show enantiomer-dependent efficacy in microbial growth inhibition .
Q. How can conflicting data on epoxide stability under varying pH conditions be resolved?
- Methodology : Perform controlled stability studies using HPLC to monitor degradation products. Adjust pH (acidic/basic) and temperature to identify decomposition pathways. Compare results with computational predictions (e.g., pKa calculations) and literature on structurally similar epoxides, such as those with cyclohexyl or vinyl substituents .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction yields for epoxide functionalization?
- Methodology : Replicate experiments under standardized conditions (solvent, catalyst, temperature). Use Design of Experiments (DoE) to identify critical variables (e.g., base strength, reaction time). Cross-validate with kinetic profiling and intermediate trapping, as applied in analogous glycidyl ether syntheses .
Experimental Design Considerations
Q. What strategies optimize the regioselectivity of epoxide ring-opening reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
